molecular formula C7H8N4 B11924214 Pyrazolo[1,5-a]pyridine-3,5-diamine CAS No. 340961-91-3

Pyrazolo[1,5-a]pyridine-3,5-diamine

Cat. No.: B11924214
CAS No.: 340961-91-3
M. Wt: 148.17 g/mol
InChI Key: DIMNHIMUPFMCQG-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridine-3,5-diamine is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This diamine-substituted fused heterocycle serves as a key scaffold for developing novel therapeutic agents, particularly due to its structural similarity to prominent protein kinase inhibitor (PKI) frameworks . Researchers value this core structure for its potential to interact with various enzyme active sites. While specific clinical data on this exact compound is limited in public literature, its pyrazolo[1,5-a]pyrimidine analogue is well-documented as a potent inhibitor of neutral sphingomyelinase 2 (nSMase2), suggesting a research pathway for investigating neurological diseases . Furthermore, the broader class of pyrazolo[1,5-a]pyridine derivatives has been explored as inhibitors of critical kinase targets such as AXL and c-MET, which are implicated in cancer proliferation and metastasis . The fused bicyclic system provides a rigid, planar framework that can be strategically functionalized at multiple positions, allowing medicinal chemists to fine-tune electronic properties, lipophilicity, and binding affinity to optimize pharmacological profiles and selectivity . This compound is offered for research purposes to support the synthesis and biological evaluation of new chemical entities for oncology, neuroscience, and other therapeutic areas. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

340961-91-3

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

pyrazolo[1,5-a]pyridine-3,5-diamine

InChI

InChI=1S/C7H8N4/c8-5-1-2-11-7(3-5)6(9)4-10-11/h1-4H,8-9H2

InChI Key

DIMNHIMUPFMCQG-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(C=N2)N)C=C1N

Origin of Product

United States

Synthetic Methodologies for Pyrazolo 1,5 a Pyridine 3,5 Diamine and Its Derivatives

Foundational Synthetic Strategies for Pyrazolo[1,5-a]pyridine (B1195680) Scaffolds

A variety of synthetic strategies have been established for the construction of the pyrazolo[1,5-a]pyridine core. These methods offer access to a wide range of substituted derivatives, providing a versatile platform for drug discovery and materials science. chim.itclockss.org

Cyclization Reactions

Cyclization reactions represent a cornerstone in the synthesis of pyrazolo[1,5-a]pyridines, enabling the efficient formation of the fused bicyclic system. nih.gov These reactions can be broadly categorized into intermolecular and intramolecular processes.

A predominant and widely utilized method involves the [3+2] cycloaddition of N-iminopyridinium ylides with various dipolarophiles such as alkynes and alkenes. nih.govacs.orgnih.gov This approach allows for the construction of a diverse array of polysubstituted pyrazolo[1,5-a]pyridines. acs.orgnih.gov For instance, the reaction of N-aminopyridinium salts with β-alkoxyvinyl trifluoromethylketones can proceed via selective C-O or C-O/C-C bond cleavage to afford functionalized pyrazolo[1,5-a]pyridine derivatives. researchgate.net Similarly, oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins provides a metal-free route to these heterocyclic systems at room temperature. organic-chemistry.org The use of PIDA (phenyliodine diacetate) can mediate a regioselective cycloaddition of N-aminopyridinium ylides to electron-deficient alkenes. organic-chemistry.org

Intramolecular cyclization pathways have also been successfully employed. These include the cyclization of ethynylpyridines and transient nitrenes, which offer alternative routes to the pyrazolo[1,5-a]pyridine scaffold. nih.govacs.orgacs.org Another notable intramolecular approach is the Friedel-Crafts reaction of 1-aryl-5-styrylpyrazoles followed by aerobic oxidation to yield pyrazolo[1,5-a]quinolines.

Condensation Reactions

Condensation reactions provide another major avenue for the synthesis of pyrazolo[1,5-a]pyridines. A common strategy involves the reaction of 5-aminopyrazole derivatives with β-dicarbonyl compounds or their synthetic equivalents. nih.gov This method typically proceeds under acidic or basic conditions, where the 5-aminopyrazole acts as a nucleophile, attacking the carbonyl carbon of the β-dicarbonyl compound, followed by cyclization and dehydration to form the fused pyrimidine (B1678525) ring. nih.gov

For example, the condensation of 1,3-diketones or keto esters with substituted 5-aminopyrazoles in the presence of an acid catalyst like sulfuric acid in a solvent such as acetic acid has been reported to produce pyrazolo[1,5-a]pyrimidine (B1248293) analogues. nih.gov The reaction of isoflavones with 3-aminopyrazole (B16455) can also lead to the formation of diarylpyrazolo[1,5-a]pyrimidines. nih.gov

Multicomponent Reactions

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. ijcrt.org This approach offers significant advantages in terms of efficiency, atom economy, and reduction of waste. ijcrt.org

Several MCRs have been developed for the synthesis of pyrazolo[1,5-a]pyridine and related fused heterocyclic systems. For instance, a silver triflate-catalyzed multicomponent reaction of 5-alkynylpyrazole-4-carbaldehydes, p-toluenesulfonyl hydrazide, and an aldehyde or ketone containing an α-hydrogen atom has been utilized to access dipyrazolo[1,5-a:4',3'-c]pyridines. nih.gov Another example involves a one-pot, five-component reaction of substituted aromatic and heteroaromatic aldehydes, barbituric acid, ethyl acetoacetate, hydrazine, and ammonium (B1175870) acetate (B1210297) to produce pyrazolo[1,5-a]pyrimidine-diones. ijcrt.org The synthesis of pyrazolo-thiazole substituted pyridines has also been achieved through a multicomponent reaction of an acetyl compound, thiophene-2-carbaldehyde, and malononitrile (B47326). mdpi.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has gained prominence as a technique to accelerate chemical reactions, often leading to higher yields and cleaner product profiles compared to conventional heating methods. rsc.org This technology has been successfully applied to the synthesis of pyrazolo[1,5-a]pyridines and their derivatives.

Microwave irradiation can significantly enhance the reactivity of starting materials, facilitating rapid cyclization reactions. nih.gov For example, the microwave-assisted synthesis of 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines involves the cyclization of 3-oxo-2-(2-arylhydrazinylidene)butanenitriles with 5-amino-1H-pyrazoles under solvent-free conditions. nih.gov This method not only accelerates the reaction but also often minimizes the need for chromatographic purification. nih.gov Palladium-catalyzed, solvent-free reactions of β-halovinyl/aryl aldehydes with aminopyrazoles under microwave irradiation have also been developed for the efficient synthesis of a wide range of substituted pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. rsc.orgrsc.org The chemoselective synthesis of 5,6-diarylpyrazolo[1,5-a]pyrimidines has been achieved through microwave irradiation of isoflavone (B191592) and 3-aminopyrazole. nih.gov

Sonochemical Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source for promoting organic transformations. researchgate.net This technique has been shown to be effective in the synthesis of pyrazolo[1,5-a]pyridine derivatives.

A highly efficient and convenient one-pot sonochemical synthetic strategy has been developed for the synthesis of polysubstituted pyrazolo[1,5-a]pyridines via a [3+2] cycloaddition of dialkyl acetylenedicarboxylates, ethyl propiolate, and alkenes to 2-imino-1H-pyridin-1-amines under catalyst-free conditions. acs.orgnih.gov This method offers high regioselectivity and yields. nih.govacs.org The use of ultrasound irradiation has also been employed in the cyclocondensation reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with 3-amino-5-methyl-1H-pyrazole, resulting in short reaction times and satisfactory yields of pyrazolo[1,5-a]pyrimidines. researchgate.net

Synthesis Utilizing 3,5-Diamino-1H-pyrazoles as Precursors

The use of 3,5-diamino-1H-pyrazoles as starting materials offers a direct route to pyrazolo[1,5-a]pyridine-3,5-diamine and its derivatives. The synthesis of the 3,5-diamino-1H-pyrazole precursor itself can be achieved through a multi-step process, for example, starting from the diazotization of an aniline (B41778) derivative, followed by reaction with malononitrile and subsequent ring closure with hydrazine. mdpi.com

While specific literature detailing the direct synthesis of Pyrazolo[1,5-a]pyridine-3,5-diamine from 3,5-diamino-1H-pyrazoles is not extensively available in the provided search results, the general reactivity of aminopyrazoles suggests a plausible synthetic route. The exocyclic amino groups of 3,5-diamino-1H-pyrazole are expected to be more nucleophilic than the endocyclic nitrogen atoms. researchgate.net Therefore, condensation reactions with suitable β-dicarbonyl compounds or their equivalents would be a logical approach.

For instance, the reaction of a 3,5-diamino-1H-pyrazole with a 1,3-diketone or a related species could lead to the formation of the pyrimidine ring, resulting in the desired pyrazolo[1,5-a]pyridine-3,5-diamine scaffold. The regioselectivity of such reactions would be a critical factor to consider, with the more nucleophilic exocyclic amino group likely initiating the condensation. researchgate.net Further research and exploration of reaction conditions would be necessary to optimize the synthesis of Pyrazolo[1,5-a]pyridine-3,5-diamine using this precursor.

Research Findings Summary

Synthetic MethodKey FeaturesStarting Materials ExamplesProduct ExamplesReferences
Cyclization Reactions[3+2] cycloaddition, intramolecular cyclization.N-iminopyridinium ylides, alkynes, alkenes, ethynylpyridines.Polysubstituted pyrazolo[1,5-a]pyridines. nih.gov, acs.org, researchgate.net, organic-chemistry.org, nih.gov
Condensation ReactionsReaction of aminopyrazoles with β-dicarbonyl compounds.5-aminopyrazoles, 1,3-diketones, keto esters.Pyrazolo[1,5-a]pyrimidine analogues. nih.gov, nih.gov
Multicomponent ReactionsOne-pot synthesis from three or more components.Aldehydes, pyrazole (B372694) derivatives, malononitrile, barbituric acid.Dipyrazolo[1,5-a:4',3'-c]pyridines, pyrazolo[1,5-a]pyrimidine-diones. nih.gov, ijcrt.org, mdpi.com
Microwave-Assisted SynthesisAccelerated reactions, higher yields.Aminopyrazoles, β-halovinyl/aryl aldehydes, isoflavones.Substituted pyrazolo[1,5-a]pyrimidines. nih.gov, rsc.org, rsc.org, nih.gov
Sonochemical SynthesisUltrasound-promoted reactions, high regioselectivity.2-imino-1H-pyridin-1-amines, acetylenedicarboxylates.Polysubstituted pyrazolo[1,5-a]pyridines. nih.gov, acs.org, nih.gov, researchgate.net, acs.org

Cyclocondensation with 1,3-Biselectrophilic Compounds

A primary and versatile method for the synthesis of the pyrazolo[1,5-a]pyrimidine ring system, a related and often co-synthesized scaffold, involves the cyclocondensation of 3,5-diaminopyrazoles with 1,3-biselectrophilic compounds. This approach is foundational in building the fused heterocyclic system. For instance, the reaction of 3,5-diaminopyrazole with β-ketoesters or malonic acid derivatives can lead to the formation of pyrazolo[1,5-a]pyrimidin-5,7-diols. nih.gov These diols can then be further functionalized.

A notable example involves the reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of a base like sodium ethanolate, which yields the corresponding dihydroxy-heterocycle. nih.gov Similarly, reacting 3,5-diamino-4-nitropyrazole with acetoacetic ester can produce 2-amino-5-methyl-3-nitro-4,7-dihydropyrazolo[1,5-a]pyrimidin-7-one. osi.lv

The versatility of this method is further demonstrated by the synthesis of bis(pyrazolo[1,5-a]pyrimidines), where bis(enaminones) are reacted with 4-(4-substituted benzyl)-1H-pyrazole-3,5-diamines in refluxing pyridine (B92270). nih.gov This strategy allows for the creation of larger, dimeric structures with potential applications as MurB inhibitors. nih.gov

The general principle of this methodology is the reaction between a nucleophilic 1,5-diamine system in the pyrazole ring and a compound containing two electrophilic centers separated by a single carbon atom. This leads to a cyclization cascade, ultimately forming the fused pyrimidine ring.

One-Pot Cyclization Methodologies

One-pot multicomponent reactions represent an efficient and atom-economical approach to constructing complex heterocyclic scaffolds like pyrazolo[1,5-a]pyridines and their pyrimidine analogs. These methods combine multiple reaction steps into a single synthetic operation, avoiding the isolation of intermediates.

For example, a three-component reaction of aldehydes, β-ketophosphonates, and diazoacetonitrile has been developed for the synthesis of highly substituted cyanopyrazoles, which can be precursors to the pyrazolo[1,5-a]pyridine system. researchgate.net Another one-pot approach involves the reaction of 2-chloro-3-nitropyridines with arenediazonium tosylates in a sequence of SNAr and modified Japp–Klingemann reactions to yield pyrazolo[4,3-b]pyridines. semanticscholar.org

Furthermore, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been achieved through a one-pot cyclization of 5-aminopyrazoles with various reagents, such as α,β-unsaturated nitriles. researchgate.net These reactions often proceed with high efficiency and provide a direct route to the desired heterocyclic core.

Reaction with Substituted Acetonitriles

The reaction of aminopyrazole precursors with substituted acetonitriles provides another avenue for the synthesis of the pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine systems. These reactions often proceed through the formation of an enaminonitrile intermediate, which then undergoes cyclization.

For instance, 3,5-diaminopyrazole derivatives can be synthesized from nitrile intermediates. connectjournals.com These diaminopyrazoles can then be used as building blocks for the construction of the fused ring system. The nitrile group in substituted acetonitriles acts as a key functional handle, facilitating the cyclization process.

Formation of Bis(pyrazolo[1,5-a]pyrimidines)

The synthesis of dimeric structures, specifically bis(pyrazolo[1,5-a]pyrimidines), has been developed as a strategy to create molecules with potentially enhanced biological activity. These compounds consist of two pyrazolo[1,5-a]pyrimidine units linked by a spacer.

An efficient method for their preparation involves reacting bis(enaminones) with 4-(4-substituted benzyl)-1H-pyrazole-3,5-diamines in refluxing pyridine, yielding the target bis-heterocycles in high yields of 80-90%. nih.gov Another approach utilizes the reaction of bis(2-cyanoacetamides) with dimethylformamide-dimethylacetal to form bis(2-cyano-3-(dimethylamino)acrylamides), which are then cyclized with 3,5-diamino-1H-pyrazoles. tandfonline.com These synthetic strategies allow for the introduction of various linkers and substituents, enabling the exploration of structure-activity relationships. nih.govtandfonline.com

Advanced Derivatization Strategies for Pyrazolo[1,5-a]pyridine-3,5-diamine Analogs

Once the core pyrazolo[1,5-a]pyridine scaffold is synthesized, further functionalization can be achieved through various advanced derivatization strategies. These methods allow for the introduction of diverse substituents at specific positions, which is crucial for modulating the pharmacological properties of these compounds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the derivatization of pyrazolo[1,5-a]pyridines and their analogs. These reactions enable the introduction of aryl, heteroaryl, and other functional groups onto the heterocyclic core.

A notable application is the direct regioselective oxidative C-H/C-H cross-coupling of pyrazolo[1,5-a]pyridines with various five-membered heteroarenes. rsc.orgresearchgate.net This reaction, catalyzed by Pd(OAc)₂, allows for the functionalization of the C7 position without the need for pre-activation. researchgate.net Another strategy involves the direct arylation of pyrazolo[1,5-a]pyridines with aryl iodides, which can be selectively directed to either the C3 or C7 positions by choosing the appropriate additive. acs.org

The Suzuki-Miyaura cross-coupling reaction is also widely used. For example, 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215) can be selectively coupled with boronic acid pinacol (B44631) esters at the C7 position. nih.gov This allows for the introduction of a wide range of substituents, which is a key step in the synthesis of selective PI3Kδ inhibitors. nih.gov

Reaction Type Catalyst/Reagents Position(s) Functionalized Reactants Reference(s)
Oxidative C-H/C-H Cross-CouplingPd(OAc)₂ / AgOAcC7Pyrazolo[1,5-a]pyridines, Heteroarenes rsc.orgresearchgate.net
Direct ArylationPd Catalyst / CsF or Ag₂CO₃C3 and C7Pyrazolo[1,5-a]pyridines, Aryl iodides acs.org
Suzuki-Miyaura CouplingTetrakis(triphenylphosphino)palladium(0)C7Dichloro-pyrazolo[1,5-a]pyrimidine, Boronic acid pinacol ester nih.gov

Nucleophilic Aromatic Substitution (S_NAr) at Specific Positions

Nucleophilic aromatic substitution (SNAr) is another important strategy for the derivatization of the pyrazolo[1,5-a]pyridine scaffold, particularly when the ring is activated by electron-withdrawing groups or contains good leaving groups like halogens.

In the synthesis of pyrazolo[1,5-a]pyrimidine-based PI3Kδ inhibitors, a key step involves the selective nucleophilic substitution of a chlorine atom at the C7 position of a dichloro-pyrazolo[1,5-a]pyrimidine intermediate with morpholine (B109124). nih.gov This reaction proceeds with high efficiency and is a crucial step in building the final inhibitor structure. nih.gov

The reactivity of halopyridines towards nucleophiles allows for the introduction of various substituents. youtube.com The reaction proceeds through a tetrahedral intermediate, and the aromaticity is restored upon ejection of the halide leaving group. youtube.com In pyridine systems, nucleophilic attack is generally favored at the 2- and 4-positions due to the stabilization of the resulting anionic intermediate by the electronegative nitrogen atom. vaia.com

While direct SNAr on an unsubstituted pyrazolo[1,5-a]pyridine ring is challenging, the presence of activating groups or the use of halogenated precursors makes this a viable and valuable method for introducing nitrogen, oxygen, and other nucleophiles onto the heterocyclic core.

Introduction of Diverse Functional Groups

The ability to introduce a wide array of functional groups onto the pyrazolo[1,5-a]pyridine core is paramount for modulating the physicochemical and pharmacological properties of the resulting molecules. Researchers have developed various strategies to achieve this, often through multi-step synthetic sequences or by employing versatile starting materials.

One common approach involves the construction of the pyrazolo[1,5-a]pyridine ring system with pre-installed functional groups. For instance, the synthesis of 3-dialkylamino-7-phenyl pyrazolo[1,5-a]pyridines has been described as part of the development of corticotropin-releasing factor 1 (CRF1) receptor antagonists. nih.gov This methodology allows for the introduction of various dialkylamino groups at the 3-position and different phenyl substituents at the 7-position, enabling a thorough investigation of structure-activity relationships. nih.gov

Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool for the functionalization of the pyrazolo[1,5-a]pyridine scaffold. researchgate.net These methods facilitate the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of aryl, heteroaryl, and other moieties. For example, the synthesis of 7,7'-diaryl-3,3'-bipyrazolo[1,5-a]pyridines has been achieved through a palladium-catalyzed C-H bond activation and cross-dehydrogenative coupling of pyrazolo[1,5-a]pyridine precursors. researchgate.net

Furthermore, the pyrazolo[1,5-a]pyrimidine ring system, a related and important scaffold, can be extensively functionalized. nih.gov Modifications at positions 2, 3, 5, 6, and 7 are often achieved through the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. nih.gov This approach provides a high degree of flexibility in introducing diverse substituents.

The following table summarizes various functionalized pyrazolo[1,5-a]pyridine derivatives and the synthetic methods employed.

Compound Class Functional Group Introduced Synthetic Method Reference
3-Dialkylamino-7-phenyl pyrazolo[1,5-a]pyridinesDialkylamino, PhenylMulti-step synthesis nih.gov
7,7'-Diaryl-3,3'-bipyrazolo[1,5-a]pyridinesArylPalladium-catalyzed C-H activation/cross-dehydrogenative coupling researchgate.net
Substituted Pyrazolo[1,5-a]pyrimidinesVarious substituents at C2, C3, C5, C6, C7Cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles nih.gov

Parallel Synthesis Approaches

The demand for large libraries of compounds for high-throughput screening has driven the development of parallel synthesis strategies for pyrazolo[1,5-a]pyridine derivatives. These approaches enable the rapid generation of a multitude of analogs from a common intermediate.

A notable example is the use of microwave-assisted synthesis to produce a series of 3,6-disubstituted or 3-substituted pyrazolo[1,5-a]pyrimidines. byu.edu This method significantly reduces reaction times, allowing for the synthesis of a library of compounds in a matter of hours. The process often involves a three-step sequence starting from commercially available aryl acetonitriles. byu.edu

Another strategy involves the multi-step synthesis of pyrazolo[1,5-a]pyrimidine derivatives where key intermediates can be diversified in subsequent steps. For example, an essential intermediate was utilized to prepare a set of compounds functionalized at the C(5) position to explore structure-activity relationships. nih.gov This approach allows for the late-stage introduction of diversity into the molecular scaffold.

The table below highlights key features of parallel synthesis approaches for pyrazolo[1,5-a]pyridine and related scaffolds.

Synthesis Approach Key Features Advantages Reference
Microwave-Assisted SynthesisRapid, three-step sequenceReduced reaction times, efficient library generation byu.edu
Diversification of a Common IntermediateMulti-step synthesis with late-stage functionalizationSystematic exploration of structure-activity relationships nih.gov

Regioselective Synthesis and Isomer Control

Controlling the regioselectivity of reactions is a critical aspect of synthesizing specific isomers of substituted pyrazolo[1,5-a]pyridines. The inherent asymmetry of the pyrazolo[1,5-a]pyridine core can lead to the formation of multiple regioisomers, necessitating the development of highly selective synthetic methods.

A TEMPO-mediated [3 + 2] annulation-aromatization protocol has been developed for the regioselective preparation of multisubstituted pyrazolo[1,5-a]pyridines from N-aminopyridines and α,β-unsaturated compounds. nih.gov This method offers high and predictable regioselectivity, providing access to specific isomers in good to excellent yields. nih.gov

Similarly, a divergent and regioselective synthesis allows for the formation of either pyrazolo[1,5-a]pyridines or imidazo[1,5-a]pyridines from a common intermediate. nih.gov This highlights the ability to control the reaction pathway to selectively obtain the desired heterocyclic motif. nih.gov

In the context of pyrazolo[1,5-a]pyrimidines, the cyclocondensation reaction of NH-3-aminopyrazoles with various 1,3-biselectrophilic compounds is a key strategy for achieving regiocontrol. nih.gov The nature of the electrophile and the reaction conditions can influence the final substitution pattern.

The following table summarizes different methods for achieving regioselective synthesis.

Method Reactants Key Outcome Reference
TEMPO-Mediated [3+2] Annulation-AromatizationN-aminopyridines and α,β-unsaturated compoundsHigh and predictable regioselectivity for multisubstituted pyrazolo[1,5-a]pyridines nih.gov
Divergent SynthesisCommon intermediateSelective formation of pyrazolo[1,5-a]pyridines or imidazo[1,5-a]pyridines nih.gov
CyclocondensationNH-3-aminopyrazoles and 1,3-biselectrophilic compoundsControl over the substitution pattern of pyrazolo[1,5-a]pyrimidines nih.gov

Thiocyanation Methodologies

The introduction of a thiocyanate (B1210189) (-SCN) group onto the pyrazolo[1,5-a]pyridine scaffold can significantly alter its biological activity. Thiocyanation reactions provide a direct route to these valuable derivatives.

A metal-free, N-chlorosuccinimide (NCS)-mediated method has been reported for the highly efficient and regioselective C-H thiocyanation of pyrazolo[1,5-a]pyrimidines using potassium thiocyanate (KSCN). researchgate.net This transformation proceeds under mild conditions at ambient temperature and in an aerobic atmosphere. researchgate.net This method has also been successfully applied to the C-H selenocyanation of these substrates. researchgate.net

Organic chemists have focused on developing various thiocyanation reactions, which often involve the nucleophilic substitution of a suitable leaving group, a process typically favored by the presence of an oxidant. researchgate.net

Green Chemistry Principles in Pyrazolo[1,5-a]pyridine-3,5-diamine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrazolo[1,5-a]pyridine derivatives to minimize environmental impact and improve sustainability. These approaches focus on reducing waste, using less hazardous reagents, and improving energy efficiency.

Microwave-assisted synthesis, as mentioned earlier, is a prime example of a green chemistry approach. It significantly reduces reaction times and often leads to higher yields with less solvent consumption compared to conventional heating methods. byu.edumdpi.com The synthesis of 7-aryl substituted pyrazolo[1,5-a]pyrimidines has been achieved in high yields via microwave-assisted cyclocondensation under solvent-free conditions. mdpi.com

The development of one-pot, multi-component reactions is another key strategy in green synthesis. nih.gov These reactions combine several synthetic steps into a single operation, reducing the need for intermediate purification and minimizing solvent usage and waste generation.

Furthermore, the use of environmentally benign solvents and catalysts is a crucial aspect of green chemistry. Research efforts are directed towards replacing hazardous solvents and heavy metal catalysts with greener alternatives. The development of protocols that aim to minimize synthesis pathways and employ inexpensive reagents is also a significant focus. nih.gov

The following table outlines some green chemistry approaches in the synthesis of pyrazolo[1,5-a]pyridine and related compounds.

Green Chemistry Approach Specific Method Benefits Reference
Energy EfficiencyMicrowave-assisted synthesisReduced reaction times, higher yields, less solvent byu.edumdpi.com
Atom EconomyOne-pot, multi-component reactionsReduced waste, fewer purification steps nih.gov
Waste ReductionSolvent-free synthesisElimination of solvent waste mdpi.com
Use of Safer ReagentsDevelopment of metal-free catalytic systemsAvoidance of toxic heavy metals researchgate.net

Structure Activity Relationship Sar and Structure Biological Activity Correlation Studies of Pyrazolo 1,5 a Pyridine 3,5 Diamine Analogs

Influence of Substituent Patterns on Biological Potency

The type and arrangement of substituents on the pyrazolo[1,5-a]pyridine (B1195680) ring system profoundly impact the biological potency of its analogs. nih.govrsc.org Modifications can alter electronic properties, lipophilicity, and molecular shape, which in turn affects how the molecule interacts with its biological target. nih.gov

In a series of pyrazolo[1,5-a]pyridine inhibitors of the herpes virus, significant changes in antiviral activity were observed by altering the substituent at the C3 position. nih.gov The basicity and orientation of the functional group at this position were found to be critical determinants of potency. nih.gov

For antitubercular agents, a series of pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) derivatives bearing a diaryl side chain were designed to improve efficacy against drug-resistant Mycobacterium tuberculosis (Mtb) strains. nih.gov The introduction of substituted diphenyl and heterodiaryl groups resulted in analogs with excellent potency against both drug-susceptible and drug-resistant Mtb. nih.gov As shown in the table below, specific substitution patterns on the phenyl rings led to compounds with very low minimum inhibitory concentrations (MIC). nih.gov

Table 1: Antitubercular Activity of Selected Pyrazolo[1,5-a]pyridine-3-carboxamide Analogs (6j, 6m, 6n)

Compound R Ar MIC (μg/mL) H37Rv MIC (μg/mL) rINH MIC (μg/mL) rRMP
6j H 4-CF3-Ph <0.002 <0.002 <0.002
6m H 4-OCF3-Ph <0.002 <0.002 <0.002
6n CH3 4-OCF3-Ph <0.002 <0.002 <0.002

Data sourced from a study on drug-resistant antituberculosis agents. nih.gov MIC values represent the minimum inhibitory concentration against drug-susceptible (H37Rv), isoniazid-resistant (rINH), and rifampicin-resistant (rRMP) Mtb strains.

These findings underscore the powerful influence of substituent patterns in modulating the biological activity of pyrazolo[1,5-a]pyridine analogs, guiding the development of compounds with enhanced potency. nih.gov

Positional Effects of Functional Groups on Target Interactions

The specific position of functional groups on the pyrazolo[1,5-a]pyridine scaffold is a critical factor in determining the molecule's binding affinity and selectivity for its biological target. nih.govmdpi.com

Studies on a series of 3-dialkylamino-7-phenyl pyrazolo[1,5-a]pyridines, which act as antagonists of the corticotropin-releasing factor 1 (CRF1) receptor, highlight the importance of substitution at the C3 and C7 positions for achieving potent and selective activity. nih.gov

In a different context, research on pyrazolo[1,5-a]pyrimidine (B1248293) analogs as inhibitors of Tropomyosin Receptor Kinase (Trk) has provided valuable insights that can be extrapolated to the pyrazolo[1,5-a]pyridine core. These studies revealed that the pyrazolo[1,5-a]pyrimidine moiety is essential for forming a hinge interaction with a key methionine residue (Met592) in the kinase domain. mdpi.com Furthermore, the presence of a picolinamide (B142947) group at the C3 position and specific substitutions at the C5 position were shown to significantly boost inhibitory activity against TrkA. mdpi.com The strategic placement of functional groups is therefore crucial for optimizing interactions within the target's binding site. rsc.orgresearchgate.net

Table 2: Importance of Substituent Position on Biological Target Interaction

Position Functional Group Type Biological Target Effect Source
C3 Dialkylamino CRF1 Receptor Essential for antagonist activity nih.gov
C7 Phenyl CRF1 Receptor Contributes to antagonist potency nih.gov
C3 Picolinamide TrkA Kinase Significantly enhances inhibitory activity mdpi.com
C5 Substituted Pyrrolidine TrkA Kinase Increases inhibitory activity mdpi.com

Identification of Key Structural Motifs for Activity

Specific structural motifs within the broader pyrazolo[1,5-a]pyridine framework are consistently associated with biological activity. The fused heterocyclic system itself provides a rigid, planar structure that is a privileged scaffold in medicinal chemistry. nih.govrsc.org

For antitubercular pyrazolo[1,5-a]pyridine-3-carboxamides, a crucial structural motif for activity was identified as the N-benzylic moiety attached to the C3-carboxamide. nih.gov This finding directed the synthetic strategy toward modifying this part of the molecule to enhance potency. nih.gov

Rational Design Principles for Enhanced Biological Activity

The development of potent and selective pyrazolo[1,5-a]pyridine analogs is increasingly guided by rational design principles, leveraging SAR data to make targeted modifications. rsc.orgmdpi.com This approach moves beyond random screening to a more knowledge-based process of drug discovery.

One key principle is the structural modification of a known active scaffold. For example, starting with a pyrazolo[1,5-a]pyridine-3-carboxamide lead compound, a rational strategy was employed to introduce diaryl side chains, which successfully improved efficacy against drug-resistant Mtb strains. nih.gov

Another powerful design principle involves the use of modern synthetic methods, such as palladium-catalyzed cross-coupling, to introduce a wide diversity of functional groups onto the core scaffold. nih.govrsc.org This allows for the systematic exploration of the chemical space around the molecule to optimize target interactions and other properties. nih.gov

Furthermore, rational design can be used to enhance selectivity and improve pharmacokinetic properties. In the design of Trk inhibitors, the addition of a morpholine (B109124) group at a specific position improved selectivity by mitigating off-target effects, while the incorporation of fluorine atoms enhanced binding interactions with an asparagine residue in the target protein. mdpi.com These targeted modifications, based on an understanding of the SAR, are central to designing next-generation therapeutic agents. mdpi.comresearchgate.net

Table 3: Examples of Rational Design Strategies for Pyrazolo[1,5-a]pyridine Analogs

Design Principle Modification Desired Outcome Source
Scaffold Modification Introduction of diaryl side chains onto a C3-carboxamide Improved potency against resistant strains nih.gov
Enhancing Selectivity Addition of a morpholine group Reduction of off-target effects mdpi.com
Strengthening Target Binding Incorporation of fluorine atoms Enhanced interaction with key amino acid residues mdpi.com
Bioisosteric Replacement Use of pyrazolo[1,5-a]pyrimidine as a purine (B94841) isostere Development of kinase inhibitors rsc.orgresearchgate.net

Mechanistic Insights into the Biological Activities of Pyrazolo 1,5 a Pyridine 3,5 Diamine Analogs

Protein Kinase Inhibitory Mechanisms

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Pyrazolo[1,5-a]pyrimidine-based compounds have emerged as a significant class of protein kinase inhibitors, acting through various mechanisms to disrupt aberrant kinase activity. nih.govbiorxiv.org Their unique structure allows them to interact with the ATP-binding pocket of kinases, positioning them as attractive candidates for inhibitor development. biorxiv.org

The most common mechanism by which pyrazolo[1,5-a]pyrimidine (B1248293) analogs inhibit protein kinases is through ATP-competitive inhibition. nih.govrsc.org These molecules are designed to mimic the structure of adenosine (B11128) triphosphate (ATP), the natural substrate for kinases. biorxiv.org By binding to the ATP-binding pocket in the kinase domain, they physically block ATP from entering, thereby preventing the transfer of a phosphate (B84403) group to a substrate protein and halting the signaling cascade. The pyrazolo[1,5-a]pyrimidine core often serves as a rigid scaffold that forms critical hydrogen bonds with the "hinge" region of the kinase, a flexible segment that connects the N- and C-terminal lobes of the kinase domain. mdpi.com This interaction is a key determinant of the inhibitor's binding affinity and potency. mdpi.com

In addition to directly competing with ATP, some pyrazolo[1,5-a]pyrimidine derivatives can function as allosteric modulators. nih.govrsc.org Unlike ATP-competitive inhibitors, allosteric modulators bind to a site on the kinase that is distinct from the ATP-binding pocket. This binding event induces a conformational change in the enzyme that alters the shape of the active site, either preventing ATP from binding effectively or inhibiting the kinase's catalytic activity. This mechanism can offer higher selectivity, as allosteric sites are generally less conserved across the kinome than the highly conserved ATP-binding pocket.

A critical aspect of developing kinase inhibitors is ensuring they are selective for their intended target. Given the high degree of similarity in the ATP-binding sites across the more than 500 human kinases, achieving selectivity is a major challenge. nih.gov Off-target effects can lead to toxicity and other undesirable outcomes. nih.gov Therefore, extensive kinase selectivity profiling is a standard part of the drug discovery process for pyrazolo[1,5-a]pyrimidine analogs.

This profiling is often conducted by screening the compounds against large panels of kinases. biorxiv.org For example, a differential scanning fluorimetry assay was used to screen pyrazolo[1,5-a]pyrimidine compounds against a panel of 56 kinases to identify potent and selective inhibitors. biorxiv.org The results of these screens provide a selectivity profile, highlighting the compound's potency against the target kinase versus other kinases. google.com This information is crucial for optimizing lead compounds to improve their selectivity and reduce potential off-target activities. nih.gov For instance, the development of pyrazolo[1,5-a]pyrimidine-based IRAK4 inhibitors involved profiling for kinase selectivity to ensure the compounds were suitable for further development. researchgate.net Similarly, a pyrazolopyridine derivative, 20e, was shown to have a favorable selectivity profile when tested against a panel of protein kinases at a concentration of 1 μM.

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold has enabled the development of inhibitors targeting numerous specific kinase families implicated in various diseases.

Cyclin-Dependent Kinases (CDK): CDKs are key regulators of the cell cycle, and their inhibition is a major strategy in cancer therapy. Properly substituted pyrazolo[1,5-a]pyrimidines have been developed as potent and selective inhibitors of CDKs, such as CDK2. These compounds can induce cell cycle arrest, providing a therapeutic benefit in proliferative disorders. The pyrazolo[1,5-a]pyrimidine core has been established as a viable template for creating potent and selective CDK inhibitors. nih.gov

Tropomyosin Receptor Kinases (Trk): The Trk family (TrkA, TrkB, TrkC) of receptor tyrosine kinases are targets in cancers that harbor NTRK gene fusions. mdpi.com The pyrazolo[1,5-a]pyrimidine framework is a prominent feature in several approved Trk inhibitors, including Larotrectinib and Entrectinib. mdpi.com Second-generation inhibitors like Repotrectinib and Selitrectinib, also based on this scaffold, have been developed to overcome clinical resistance caused by mutations in the kinase domain. mdpi.com For example, compound 5n, a 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine, showed potent activity against clinically resistant Trk mutants.

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): IRAK4 is a critical kinase in signaling pathways of the innate immune system, making it an attractive target for inflammatory diseases. A series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides were developed as potent and selective IRAK4 inhibitors. Optimization of this series focused on improving physicochemical properties to yield compounds with good oral bioavailability while maintaining high potency against IRAK4.

Microtubule Affinity Regulating Kinase (MARK): The MARK family of kinases is involved in regulating microtubule dynamics and is implicated in neurodegenerative disorders like Alzheimer's disease. A class of pyrazolo[1,5-a]pyrimidine derivatives has been specifically developed to selectively inhibit MARK, with the goal of preventing or ameliorating neurodegeneration.

Pim Kinases: Pim kinases (Pim-1, Pim-2, Pim-3) are proto-oncogenes involved in cell survival and proliferation. The pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized as a template to develop potent, pan-Pim inhibitors. These compounds are being explored for their potential in cancer treatment. biorxiv.orgrsc.org

Mechanisms of Antiproliferative Action

The antiproliferative activity of pyrazolo[1,5-a]pyridine-3,5-diamine analogs and related pyrazolo[1,5-a]pyrimidines is a direct consequence of their molecular interactions within the cell. The primary mechanism is the inhibition of protein kinases that are essential for cell growth, division, and survival. nih.gov By targeting kinases like CDKs, Trks, and Pim, these compounds can halt the cell cycle, disrupt signaling pathways that drive proliferation, and ultimately lead to cancer cell death. biorxiv.orgrsc.org

These compounds are often considered antimetabolic agents, interfering with key biochemical reactions necessary for cell proliferation. Their cytotoxic activity has been demonstrated in various cancer cell lines. For example, a dual PI3Kγ/δ inhibitor, 20e, demonstrated the ability to suppress tumor growth in a mouse model. In some specific cases, the antiproliferative mechanism may extend beyond kinase inhibition. For instance, certain pyrazolo[1,5-a]-1,3,5-triazine derivatives, which share a related heterocyclic core, have been shown to inhibit tubulin polymerization, thereby disrupting microtubule dynamics and inducing antiproliferative effects.

Modulation of Receptor Systems (e.g., Aryl Hydrocarbon Receptor)

Beyond their role as kinase inhibitors, pyrazolo[1,5-a]pyridine (B1195680) analogs can also modulate the function of specific receptor systems. A notable example is the Aryl Hydrocarbon Receptor (AHR), a ligand-dependent transcription factor involved in regulating immune responses and metabolic processes.

Researchers have identified and optimized pyrazolo[1,5-a]pyrimidine-based compounds that act as potent AHR antagonists. Through a structure-based design approach, a hit compound was systematically modified to achieve low nanomolar antagonistic potency. These antagonists can block the activity of AHR, which has become a promising target in cancer immunotherapy due to its role in tumor immune evasion. Other related scaffolds, such as di- and trisubstituted pyrazolo[1,5-a]pyridines, have been investigated for their ability to bind to dopamine (B1211576) receptors, demonstrating the broader potential of this chemical class to interact with various receptor systems.

Enzymatic Inhibition Mechanisms (Non-Kinase)

Analogs of pyrazolo[1,5-a]pyridine-3,5-diamine have been shown to inhibit a variety of enzymes that are not protein kinases, playing crucial roles in inflammation, bacterial survival, and metabolic disorders.

Cyclooxygenase Inhibition (COX-1, COX-2)

Cyclooxygenase (COX) enzymes are key players in the inflammatory process, responsible for the synthesis of prostaglandins. The inhibition of these enzymes, particularly the inducible isoform COX-2, is a major strategy for anti-inflammatory therapies. Several studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine and related scaffolds as selective COX-2 inhibitors.

A series of bicyclic pyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their ability to inhibit COX-1 and COX-2. nih.gov These compounds were tested in human whole blood assays, with one of the most potent and selective COX-2 inhibitors identified being 3-(4-fluorophenyl)-6,7-dimethyl-2-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyrimidine . nih.gov Further research into novel pyrazole (B372694) and pyrazolo[1,5-a]pyrimidine derivatives has also yielded compounds with selective COX-2 inhibitory activity. nih.gov For instance, two pyrazole derivatives, 4c and 5b , demonstrated significant inhibitory activity against both COX-1 and COX-2, with IC50 values comparable to the established drugs meloxicam (B1676189) and celecoxib. nih.gov

A related scaffold, pyrazolo[5,1-b]quinazoline, has also shown promise. One such compound exhibited potent COX-2 inhibition with an IC50 value of 47 nM and demonstrated a 14-fold selectivity over COX-1. mdpi.comnih.gov This compound also inhibited 5-lipoxygenase (5-LOX) with an IC50 of 2.3 μM. mdpi.comnih.gov Another pyrazolo[3,4-d]pyrimidine derivative, N4-benzyl-N6,N6-dimethyl-1-1(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidine-6,4-diamine (DPP) , was a potent COX-2 inhibitor with an IC50 of 0.9 nM, showing minimal activity against COX-1 (IC50 = 59.6 nM). scholarsportal.info

Compound/AnalogTarget EnzymeIC50SelectivitySource
3-(4-fluorophenyl)-6,7-dimethyl-2-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyrimidineCOX-2Potent inhibitorSelective for COX-2 nih.gov
Pyrazole derivative 4cCOX-19.835 ± 0.50 µMSI: 2.14 nih.gov
COX-24.597 ± 0.20 µM nih.gov
Pyrazole derivative 5bCOX-14.909 ± 0.25 µMSI: 1.49 nih.gov
COX-23.289 ± 0.14 µM nih.gov
Pyrazolo[5,1-b]quinazoline ACOX-247 nM~14-fold vs. COX-1 mdpi.comnih.gov
5-LOX2.3 µM mdpi.comnih.gov
DPPCOX-159.6 nM scholarsportal.info
COX-20.9 nMPotent and selective scholarsportal.info

MurB Inhibitory Activity

The enzyme MurB, a UDP-N-acetylenolpyruvylglucosamine reductase, is an essential component of the bacterial cell wall biosynthesis pathway, making it an attractive target for novel antibacterial agents. Research has demonstrated that bis(pyrazolo[1,5-a]pyrimidines) can act as effective inhibitors of this enzyme.

These compounds were synthesized by reacting bis(enaminones) with 4-(4-substituted benzyl)-1H-pyrazole-3,5-diamines . nih.gov The resulting bis(pyrazolo[1,a]pyrimidines) with propane (B168953) and butane (B89635) linkers, particularly those with 3-(4-methyl- or 4-methoxybenzyl) units, showed promising MurB inhibitory activity with IC50 values as low as 7.2 μM. nih.gov These compounds also displayed a broad spectrum of antibacterial activity against various bacterial strains. nih.govresearchgate.net

Compound/AnalogTarget EnzymeIC50Source
Propane- and butane-linked bis(pyrazolo[1,5-a]pyrimidines)MurBup to 7.2 μM nih.gov

Other Enzyme Systems (e.g., Anti-diabetic, Anti-Alzheimer, Anti-arthritic related enzymes)

The therapeutic potential of pyrazolo[1,5-a]pyridine analogs extends to other enzyme systems implicated in a range of diseases.

Anti-diabetic Enzymes: In the context of diabetes, α-glucosidase inhibitors play a role in managing postprandial hyperglycemia. A library of highly substituted 6-amino-pyrazolo[1,5-a]pyrimidines was synthesized and evaluated for their α-glucosidase inhibitory activity. nih.gov All synthesized compounds showed good to excellent activity, with IC50 values ranging from 15.2 ± 0.4 µM to 201.3 ± 4.2 µM. nih.gov Notably, compound 3d , featuring a 4-CH3 substituent on the 5-aryl ring and a 4-Br on the 7-aryl ring, was the most potent, being approximately 50-fold more effective than the standard drug acarbose. nih.gov

Anti-Alzheimer Enzymes: For Alzheimer's disease, researchers have targeted enzymes such as cholinesterases (AChE and BuChE) and glycogen (B147801) synthase kinase 3β (GSK3β). A series of pyrazolopyridine hybrids were developed as multi-target agents. nih.gov Compounds 49 and 51 from this series were particularly effective, showing remarkable inhibition of human AChE (IC50 of 0.17 and 0.16 μM, respectively) and human BuChE (IC50 of 0.17 and 0.69 μM, respectively). nih.gov These compounds also demonstrated potent inhibition of GSK3β with IC50 values of 0.21 and 0.26 μM. nih.gov Furthermore, pyrazolo[1,5-a]pyrimidine derivatives have been identified as inhibitors of microtubule affinity regulating kinase (MARK), another target for Alzheimer's therapy. google.com A novel pyrrolo[2,3-b]pyridine-based compound, S01 , was also designed as a potent GSK-3β inhibitor with an IC50 of 0.35 ± 0.06 nM. nih.gov

Anti-arthritic Enzymes: In arthritic conditions like rheumatoid arthritis and osteoarthritis, matrix metalloproteinases (MMPs) are key enzymes responsible for the degradation of extracellular matrix components, leading to joint destruction. nih.govimrpress.com While direct inhibition of MMPs by pyrazolo[1,5-a]pyridine-3,5-diamine is not extensively documented, pyrazole-based compounds are being investigated as a potential strategy for arthritic therapy through the inhibition of protein denaturation and proteinase enzymes. researchgate.net The development of selective MMP inhibitors is an active area of research to prevent the structural damage associated with arthritis. researchgate.net

Disease AreaCompound/AnalogTarget Enzyme(s)IC50Source
Anti-diabetic6-amino-pyrazolo[1,5-a]pyrimidine (compound 3d)α-glucosidase15.2 ± 0.4 µM nih.gov
Anti-AlzheimerPyrazolopyridine hybrid (compound 49)hAChE0.17 µM nih.gov
hBuChE0.17 µM nih.gov
GSK3β0.21 µM nih.gov
Anti-AlzheimerPyrazolopyridine hybrid (compound 51)hAChE0.16 µM nih.gov
hBuChE0.69 µM nih.gov
GSK3β0.26 µM nih.gov
Anti-AlzheimerPyrrolo[2,3-b]pyridine (S01)GSK-3β0.35 ± 0.06 nM nih.gov

Apoptosis Induction Pathways

Inducing apoptosis, or programmed cell death, in cancer cells is a cornerstone of many cancer therapies. Pyrazolo[1,5-a]pyridine and its pyrimidine (B1678525) analogs have been shown to trigger this process through various mechanisms.

Studies on novel pyrazolo[1,5-a]pyridine derivatives have demonstrated their cytotoxic potential against different human cancer cell lines. researchgate.net The mechanism of action is believed to involve mitochondrion-mediated apoptosis, often initiated by the generation of reactive oxygen species (ROS). researchgate.net An excess of ROS can inhibit tumor growth by causing sustained activation of cell cycle inhibitors. researchgate.net

Further investigations into pyrazolo[1,5-a]pyrimidine derivatives have revealed their ability to induce cell cycle arrest. For instance, compounds 6s and 6t caused a notable arrest in the G0–G1 phase of the cell cycle in RFX 393 cancerous cells. nih.gov This cell cycle blockade is a common pathway through which these compounds exert their cytotoxic effects and promote apoptosis. nih.gov Other pyrazolo[1,5-a]pyrimidine derivatives have been shown to induce apoptosis in HepG2 cell lines, with their activity linked to the inhibition of protein kinases like EGFR. researchgate.net

The antiproliferative efficacy of these compounds is often tied to their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. nih.govekb.eg By inhibiting CDKs, these compounds can halt cell cycle progression and lead to apoptosis. nih.gov


Computational and Theoretical Investigations of Pyrazolo 1,5 a Pyridine 3,5 Diamine Analogs

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how pyrazolo[1,5-a]pyridine (B1195680) analogs interact with their biological targets at a molecular level.

Molecular docking studies have been crucial in elucidating the binding modes of pyrazolo[1,5-a]pyridine derivatives within the active sites of various protein targets. For instance, in the context of phosphodiesterase 4 (PDE4) inhibition, docking studies revealed that pyrazolo[1,5-a]pyridine analogues form critical hydrogen bond interactions with key residues such as Asp392, Asn395, Tyr233, and Gln443. nih.gov Additionally, π-π stacking interactions with His234, Phe414, and Phe446 were observed, highlighting the importance of aromatic and hydrophobic features for potent inhibition. nih.gov

In the pursuit of new anticancer agents, docking simulations of pyrazolo[1,5-a] nih.govnih.govtpcj.orgtriazine derivatives into the ATP-binding site of Cyclin-Dependent Kinase 2 (CDK2) have shown a good fit within the roscovitine (B1683857) binding pocket. nih.gov Similarly, for pyrazolo[1,5-a]pyrimidine (B1248293) derivatives targeting CDK2 and Tropomyosin receptor kinase A (TRKA), molecular docking revealed binding modes similar to known inhibitors. nih.gov These studies consistently underscore the ability of the pyrazolo[1,5-a]pyridine scaffold to orient functional groups in a manner that facilitates key interactions, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues in the target's active site.

The table below summarizes key amino acid interactions for pyrazolo[1,5-a]pyridine analogs with different protein targets as identified through molecular docking.

Target ProteinInteracting ResiduesType of InteractionReference
Phosphodiesterase 4 (PDE4)Asp392, Asn395, Tyr233, Gln443Hydrogen Bonding nih.gov
Phosphodiesterase 4 (PDE4)His234, Phe414, Phe446π-π Stacking nih.gov
Cyclin-Dependent Kinase 2 (CDK2)Not specifiedBinding in roscovitine site nih.gov
PI3KδVal-828Hydrogen Bonding nih.gov
PI3KδAsp-787Hydrogen Bonding nih.gov
Tropomyosin receptor kinase A (TrkA)Met592Hinge Interaction mdpi.com
Tropomyosin receptor kinase A (TrkA)Asn655Enhanced Interaction (with Fluorine) mdpi.com

This table is based on available data from the search results and may not be exhaustive.

Beyond just identifying binding modes, molecular docking can also be used to predict the binding affinity between a ligand and its target, often expressed as a docking score or estimated binding energy. For pyrazolo[1,5-a]pyrimidine analogs targeting PDE4, the binding free energies were calculated using the molecular mechanics/generalized Born surface area (MM/GBSA) method, which provided a quantitative measure of their binding strength. nih.gov

In studies of pyrazolo[1,5-a]pyrimidine derivatives as antimicrobial agents, docking against Sortase A from Streptococcus pyogenes and KPC-2 carbapenemase from Klebsiella pneumoniae revealed favorable binding energies, with some compounds showing ΔG values ranging from -7.20 to -11.70 kcal/mol, indicating strong and effective binding to the active sites. mdpi.com Similarly, for organometallic Re(I) complexes based on the pyrazolo[1,5-a]pyrimidine scaffold, docking energies with DNA were calculated to be in the range of –230.31 to –288.34 kJ/mol, suggesting a strong interaction. semanticscholar.org

The following table presents a selection of predicted binding affinities for pyrazolo[1,5-a]pyridine analogs against various targets.

Compound ClassTargetPredicted Binding Affinity (Method)Reference
Pyrazolo[1,5-a]pyrimidine analogsDNA-230.31 to -288.34 kJ/mol (Docking Energy) semanticscholar.org
Pyrazolo[1,5-a]pyrimidine derivativesSortase A (S. pyogenes)-7.20 to -8.20 kcal/mol (ΔG) mdpi.com
Pyrazolo[1,5-a]pyrimidine derivativesKPC-2 Carbapenemase (K. pneumoniae)-7.80 to -8.40 kcal/mol (ΔG) mdpi.com
Pyrazolo[1,5-a]pyrimidine/4,4-dimethylpyrazolone analoguesPhosphodiesterase 4 (PDE4)Calculated using MM/GBSA VSGB 2.0 nih.gov

This table showcases representative data from the provided search results.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. For pyrazolo[1,5-a]pyridine analogs, DFT has been used to shed light on reaction mechanisms and regioselectivity. For instance, DFT calculations at the B3LYP/6-31++G(d,p) level of theory were used to rationalize the experimental regioselectivity in the formation of pyrazolo[1,5-a] nih.govnih.govtpcj.orgtriazines from 3,5-diaminopyrazoles. researchgate.net The calculations of activation energies, natural atomic charges, and Fukui indexes helped to explain the observed reaction outcomes. researchgate.net

DFT has also been utilized to study the properties of trispyrazolobenzenes and trispyrazolo-1,3,5-triazines, providing insights into their optimized structures and enthalpies of formation. In another study, DFT calculations were performed on pyrazole (B372694) and pyridine (B92270) derivatives to understand their electronic properties in the context of their cytotoxic activity. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, allowing for the assessment of its stability and the conformational changes that may occur over time. For pyrazolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues targeting PDE4, MD simulations confirmed the stability of the docked poses and the reliability of the predicted binding modes. nih.gov The simulations provided an extra layer of validation for the docking results, ensuring that the predicted interactions are maintained in a dynamic environment. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. This model can then be used as a 3D query to search large chemical databases for novel compounds with the desired activity, a process known as virtual screening.

A five-point pharmacophore model (AHHRR.3) was developed for a series of pyrazolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 inhibitors. nih.gov This model, characterized by one hydrogen bond acceptor, two hydrophobic groups, and two aromatic rings, was successfully used to explain the structure-activity relationships within the series. nih.gov In another example, pharmacophore modeling and subsequent virtual screening of the Zinc and Maybridge databases were employed to identify novel pyrazolo[1,5-a]pyrimidine derivatives as potential InhA inhibitors for antitubercular therapy. nih.gov This approach led to the successful identification and synthesis of new potent hits. nih.gov Furthermore, a 3D-QSAR based pharmacophore hypothesis guided the discovery of 5-aminotetrahydropyrazolo[1,5-a]pyridines as selective dopamine (B1211576) D3 receptor agonists. acs.org

Academic Applications and Future Research Directions for Pyrazolo 1,5 a Pyridine 3,5 Diamine Analogs

Development of Chemical Probes for Biological Pathways

The inherent photophysical properties of the pyrazolo[1,5-a]pyrimidine (B1248293) core, a close analog of the pyridine (B92270) series, make it an attractive scaffold for creating chemical probes. mdpi.comnih.gov These fluorescent molecules are instrumental in studying the dynamics of intracellular processes. nih.gov

Researchers have identified that the pyrazolo[1,5-a]pyrimidine framework can be systematically modified to create compounds with tunable photophysical properties. nih.gov By adding electron-donating or electron-withdrawing groups at specific positions on the fused ring system, characteristics like absorption and emission spectra can be fine-tuned. For instance, a family of 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines has been shown to exhibit a range of quantum yields from 0.01 to as high as 0.97, with properties comparable to commercial probes like coumarin-153 and rhodamine 6G. nih.gov

The stability of these compounds under various pH conditions has also been investigated, revealing that their fluorescence is maintained, although acidic conditions can impact stability due to the high electron density on the fused rings. nih.gov This characteristic is crucial for probes intended for use within the varied microenvironments of a cell.

Future research in this area will likely focus on adapting the pyrazolo[1,5-a]pyridine-3,5-diamine core to develop highly specific probes. By conjugating this scaffold with moieties that recognize specific enzymes, receptors, or other biomolecules, researchers can design tools to visualize and study distinct biological pathways in real-time. For example, analogs could be developed as imaging agents for tumors by chelating with radionuclides like 99mTc. doaj.org

Scaffold Exploration in Medicinal Chemistry Research

The pyrazolo[1,5-a]pyridine (B1195680) and its related pyrazolo[1,5-a]pyrimidine core are considered "privileged scaffolds" in medicinal chemistry. nih.govnih.govnih.gov This designation stems from their proven ability to serve as the foundational structure for a wide range of biologically active compounds, including approved drugs. nih.govnih.govmdpi.com The rigid, fused-ring system provides a stable and synthetically versatile base for creating large, diverse libraries of compounds for drug discovery screening. nih.gov

The synthetic versatility of this scaffold allows for structural modifications at multiple positions, enabling a systematic exploration of the chemical space around the core. nih.gov Researchers have developed numerous synthetic strategies, including multi-component and microwave-assisted reactions, to efficiently generate novel derivatives. nih.govnih.govbyu.edu These methods facilitate the production of compound libraries for high-throughput screening against various biological targets.

The pyrazolo[1,5-a]pyridine scaffold has been explored for a multitude of therapeutic applications, demonstrating its broad biological potential. benthamdirect.comnih.gov

Table 1: Investigated Therapeutic Areas for Pyrazolo[1,5-a]pyridine and Analog Scaffolds

Therapeutic Area Target Class/Example Reference(s)
Oncology Kinase Inhibitors (Trk, CDK2, DDR1, PI3Kδ, Pim-1) mdpi.comnih.govnih.govpsu.edumdpi.com
Infectious Diseases Antitubercular, Antiviral byu.edunih.gov
Neurology CNS Agents, Anxiolytics nih.govmdpi.com

| Immunology/Inflammation | Aryl Hydrocarbon Receptor (AHR) Antagonists | rsc.org |

Future work will continue to leverage this scaffold's privileged nature. The focus will be on designing next-generation inhibitors that can overcome challenges like drug resistance and on exploring new biological targets. mdpi.com The 5-indole-pyrazolo[1,5-a]pyrimidine core, for example, has been identified as a particularly promising foundation for future structure-activity relationship (SAR) studies aimed at developing selective PI3Kδ inhibitors. nih.gov

Strategies for Optimizing Drug Selectivity in Research Compounds

A critical aspect of modern drug discovery is achieving selectivity for the intended biological target over other, often closely related, proteins. This minimizes off-target effects and potential toxicity. mdpi.com For pyrazolo[1,5-a]pyridine-based compounds, particularly those targeting the highly conserved family of protein kinases, optimizing selectivity is a primary research objective.

The principal strategy for enhancing selectivity involves detailed Structure-Activity Relationship (SAR) studies, often guided by computational molecular modeling. mdpi.commdpi.comrsc.org By systematically altering substituents at various positions on the pyrazolo[1,5-a]pyridine core, researchers can identify key structural features that govern binding affinity and selectivity for the target of interest.

Table 2: SAR Strategies for Optimizing Selectivity of Pyrazolo[1,5-a]pyridine Analogs

Target Structural Modification Strategy Outcome Reference(s)
Trk Kinases Introduction of a morpholine (B109124) group at a specific position. Improved selectivity by reducing off-target effects. mdpi.com
Trk Kinases Incorporation of fluorine atoms. Enhanced interactions with specific amino acid residues (e.g., Asn655). mdpi.com
PI3Kδ Placement of an indole (B1671886) moiety at the C(5) position. Forms an additional hydrogen bond with Asp-787, an interaction important for PI3Kδ selectivity over other isoforms. nih.gov
DDR1 Synthesis of 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides. Resulted in compounds highly selective for DDR1 over DDR2, Bcr-Abl, and c-Kit. nih.gov
CDK2/TRKA Design of dual inhibitors. Compounds 6t and 6s showed potent dual inhibitory activity, with selectivity profiles comparable to reference inhibitors. mdpi.com

| Human African Trypanosomiasis | Replacement of pyrazolo[1,5-b]pyridazine (B1603340) head with pyrazolo[1,5-a]pyridine. | Resulted in decreased potency, indicating the importance of nitrogen atom positioning for this specific target. | nih.gov |

Future research will focus on integrating more sophisticated computational techniques with synthetic chemistry to predict and design compounds with higher selectivity. The development of dual-inhibitors, which simultaneously target two disease-relevant proteins like CDK2 and TRKA, represents a promising strategy for combating complex diseases and the emergence of drug resistance. mdpi.com

Addressing Research Challenges in Synthetic and Biological Evaluation

Despite the promise of the pyrazolo[1,5-a]pyridine scaffold, several research challenges remain in both its chemical synthesis and biological validation.

Synthetic Challenges: While many synthetic routes exist, a primary challenge is the efficient, scalable, and environmentally friendly production of structurally complex analogs. mdpi.comnih.gov Early synthetic methods often required harsh conditions or multiple, laborious steps. To address this, researchers are focusing on:

Process Efficiency: Developing protocols that minimize the number of synthetic steps, such as one-pot and multicomponent reactions. nih.gov

Green Chemistry: Employing techniques like microwave-assisted synthesis to increase reaction speed, improve yields, and reduce solvent waste. nih.govnih.govbyu.edu

Cost-Effectiveness: Utilizing readily available and inexpensive starting materials to make synthesis more viable for large-scale library production. nih.gov A significant challenge lies in the regioselective functionalization of the scaffold, which is crucial for fine-tuning biological activity.

Biological Evaluation Challenges:

Overcoming Drug Resistance: A major hurdle in cancer therapy is the development of resistance to targeted agents, often through mutations in the target kinase. mdpi.com A key research driver is the design of second- and third-generation inhibitors based on the pyrazolo[1,5-a]pyridine scaffold that can effectively inhibit both wild-type and mutated forms of the target protein. mdpi.com

Achieving High Selectivity: As discussed, distinguishing between highly similar protein isoforms (e.g., kinase ATP-binding sites) is a persistent challenge. mdpi.comnih.gov This requires extensive screening against panels of related proteins to fully characterize a compound's selectivity profile and predict potential off-target effects. nih.govpsu.edu

Optimizing Pharmacokinetics: A compound must not only be potent and selective but also possess suitable ADME (absorption, distribution, metabolism, and excretion) properties. A significant challenge is to modify the scaffold to improve properties like oral bioavailability and metabolic stability without compromising its inhibitory activity. nih.govnih.gov

Future research will require a tightly integrated, multidisciplinary approach, combining advanced synthetic chemistry, computational modeling, structural biology, and comprehensive biological testing to overcome these challenges and fully realize the therapeutic potential of Pyrazolo[1,5-a]pyridine-3,5-diamine analogs.

Q & A

Q. Basic

  • Safety : Use PPE (gloves, goggles) due to potential toxicity of diazenyl intermediates .
  • Stability : Store derivatives under inert atmospheres (N₂/Ar) to prevent oxidation of amine groups .
  • Waste disposal : Segregate halogenated byproducts (e.g., 8-bromo derivatives) for specialized treatment .

Table 1: Key Synthetic Routes and Yields

Reaction TypeReagents/ConditionsYield (%)Key ProductReference
CondensationEnaminonitrile, EtOH, reflux75–90Pyrazolo[1,5-a]pyrimidine
Multi-componentAldehyde, TMG, 120°C, solvent-free86–98Pyrido-fused pyrazolopyrimidine
Diazonium couplingBenzenediazonium chloride, PEG-40060–70Pyrazolo[3,4-d]pyridazine

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